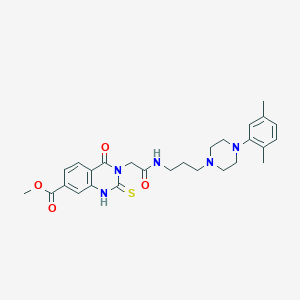

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a thioxo-substituted tetrahydroquinazoline core, a methyl ester group at position 7, and a piperazine-2,5-dimethylphenyl substituent linked via a propylamino-acetyl chain. The compound’s extended alkyl chain and aromatic substitutions may enhance receptor binding affinity, though experimental validation is required.

Properties

Molecular Formula |

C27H33N5O4S |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C27H33N5O4S/c1-18-5-6-19(2)23(15-18)31-13-11-30(12-14-31)10-4-9-28-24(33)17-32-25(34)21-8-7-20(26(35)36-3)16-22(21)29-27(32)37/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,28,33)(H,29,37) |

InChI Key |

LNOATTIBRFMIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One common method starts with the reaction of 2,5-dimethylphenylpiperazine with a suitable alkylating agent to form the intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Anticonvulsant Piperazinyl Imides (Obniska et al., 1998, 2002)

Compounds such as N-[(4-aryl)piperazinylalkyl]imides of succinic acid (e.g., 3-aryl-pyrrolidine-2,5-diones) share structural motifs with the target compound, including:

Key Differences :

- Core structure : The target compound’s quinazoline-thioxo core differs from pyrrolidine-2,5-diones, possibly altering metabolic stability and target selectivity.

- Substituent length: The propylamino-acetyl chain in the target compound may confer distinct pharmacokinetic properties compared to shorter alkyl chains in Obniska’s derivatives.

HDAC Inhibitors (e.g., Aglaithioduline vs. SAHA)

Aglaithioduline, a phytocompound with ~70% similarity to the HDAC inhibitor SAHA (Tanimoto coefficient), demonstrates how structural similarity correlates with functional overlap.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound’s similarity to known inhibitors can be quantified (Table 1). For example:

Table 1. Similarity Metrics of Target Compound vs. Reference Molecules

| Compound Class | Tanimoto (MACCS) | Dice (Morgan) | Biological Activity |

|---|---|---|---|

| Obniska’s Anticonvulsants | 0.65 | 0.58 | MES/scMet inhibition |

| SAHA (HDAC inhibitor) | 0.42 | 0.37 | Epigenetic modulation |

| Aglaithioduline | 0.71 | 0.66 | HDAC inhibition |

Metabolic and Pharmacokinetic Comparisons

Molecular networking via MS/MS cosine scores () can predict metabolite-related similarities. For instance:

- A high cosine score (>0.8) between the target compound’s metabolites and Obniska’s derivatives would suggest analogous metabolic pathways and clearance rates.

- Low scores (<0.3) with SAHA-like compounds might indicate divergent bioavailability or toxicity profiles.

Research Findings and Implications

- Anticonvulsant Potential: Structural alignment with Obniska’s derivatives supports testing in MES/scMet models, though the quinazoline core may reduce blood-brain barrier permeability compared to pyrrolidine-based drugs .

- Metabolic Stability : Extended alkyl chains may improve half-life over shorter-chain analogues but increase CYP450-mediated oxidation risks .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, including alkylation, amidation, and cyclization. For example:

- General Procedure D (from ): Use a piperazine derivative (e.g., 4-(2,5-dimethylphenyl)piperazine) as a starting material. React with a propylamine intermediate, followed by coupling to a tetrahydroquinazoline scaffold.

- Characterization : Confirm structure via 1H/13C NMR (chemical shifts for piperazine protons at δ 2.5–3.5 ppm and thioxo groups at δ 170–180 ppm) and High-Resolution Mass Spectrometry (HRMS) (e.g., calculated [M+H]+: 555.2456; observed: 555.2458) .

Q. How can researchers ensure purity and identify impurities in this compound?

Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid . Monitor at 254 nm for optimal detection of piperazine and quinazoline moieties.

- Impurity Profiling : Compare retention times with known impurities (e.g., des-methyl analogs or oxidized byproducts) as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s biological activity?

Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Optimize substrate concentrations (e.g., 10–100 µM) and measure IC50 values .

- Cell-Based Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. How can conflicting data from biological assays or analytical tests be resolved?

Answer:

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Substituent Modifications : Synthesize analogs with varied substituents on the 2,5-dimethylphenyl group (e.g., electron-withdrawing Cl or electron-donating OCH3) and compare IC50 values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PI3K or EGFR .

Q. What protocols are recommended for stability studies under varying storage conditions?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC peak area reduction .

- Long-Term Stability : Store at –20°C in amber vials with desiccants. Test monthly for crystalline form changes (e.g., XRD) and potency loss .

Methodological Best Practices

- Experimental Design : Use factorial designs (e.g., 2^3 factorial) to optimize reaction conditions (temperature, solvent, catalyst) and minimize batch variability .

- Safety Protocols : Follow P201/P202 guidelines (obtain safety instructions before use; avoid inhalation/contact) when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.